molecular formula C26H25N3O4 B1684532 Lucitanib CAS No. 1058137-23-7

Lucitanib

カタログ番号 B1684532
CAS番号: 1058137-23-7
分子量: 443.5 g/mol
InChIキー: CUDVHEFYRIWYQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lucitanib (also known as CO-3810, E-3810) is a drug that is being investigated by Clovis Oncology in clinical trials for the treatment of advanced solid tumors . It is a protein kinase inhibitor that blocks the VEGF receptors 1, 2, and 3, as well as the fibroblast growth factor receptors 1 and 2, and the platelet-derived growth factor receptors alpha and beta .


Molecular Structure Analysis

Lucitanib has a molecular formula of C26H25N3O4 . Its IUPAC name is 6- [7- [ (1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy- N -methylnaphthalene-1-carboxamide . The molecular weight of Lucitanib is 443.5 g/mol .


Physical And Chemical Properties Analysis

Lucitanib is a member of quinolines, an aromatic ether, a member of cyclopropanes, a primary amino compound, and a naphthalenecarboxamide . It is a conjugate base of an E-3810 (1+) .

科学的研究の応用

Treatment of HR+/HER2− Metastatic Breast Cancer

Lucitanib has been used in the treatment of HR+/HER2− metastatic breast cancer. In a multicohort Phase II FINESSE study, the efficacy and safety of Lucitanib were assessed . The FGFR1 gene is amplified in 14% of patients with HR+/HER2− breast cancer. Lucitanib, an inhibitor of VEGFR1-3, FGFR1-3, and PDGFRα/β, showed modest antitumor activity and significant hypertension-related toxicity in patients with HR+/HER2− metastatic breast cancer .

Inhibition of VEGFR1-3, FGFR1-3, and PDGFRα/β

Lucitanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) 1–3, FGFR1–3, and platelet-derived growth factor receptor (PDGFR) α/β . This makes it a promising candidate for antitumor activity in xenograft models .

Biomarker Analyses

Exploratory biomarker analyses suggested that patients with high FGFR1 amplification or expression might derive greater benefit from Lucitanib . The overall response rates (ORR) in patients with FGFR1-high tumors (IHC, H-score ≥50) was 25% versus 8% in FGFR1-low cancers .

Management of Hypertension

A mandatory checklist for the optimal management of hypertension was completed by the investigator for each patient . This indicates that Lucitanib might have a role in managing hypertension, although it also showed significant hypertension-related toxicity .

Population Pharmacokinetic Modeling

Lucitanib has been studied in population pharmacokinetic (PopPK) modeling in patients with advanced cancers . The PopPK model adequately described Lucitanib pharmacokinetics and suggested that safety-based dose titration may optimize Lucitanib exposure and maximize potential benefit for patients with advanced cancer .

Advanced Cancer Treatment

Lucitanib has been used in the treatment of advanced cancers . PopPK analyses were based on intensive and sparse oral pharmacokinetic data from 5 phase 1/2 clinical studies of Lucitanib in a total of 403 patients with advanced cancers .

作用機序

Lucitanib is a potent, oral inhibitor of fibroblast growth factor receptor types 1 and 2 (FGFR), vascular endothelial growth factor receptor types 1, 2, and 3 (VEGFR), and platelet-derived growth factor receptor types α and β (PGFRα/β) . These are essential kinases for tumor growth, survival, migration, and angiogenesis .

Safety and Hazards

The safety and tolerability of Lucitanib have been evaluated in clinical trials. For instance, in a study of recurrent and metastatic nasopharyngeal carcinoma (RM-NPC), Lucitanib was found to have a manageable safety profile .

将来の方向性

Lucitanib has shown promising clinical activity in heavily pretreated patients with various types of cancer . It is currently being evaluated in phase II/III studies . The combination of Lucitanib with other treatments, such as immune checkpoint inhibitors, is also being explored .

特性

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147356
Record name Lucitanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucitanib

CAS RN

1058137-23-7
Record name Lucitanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucitanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucitanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucitanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCITANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The product of Example 1 (100 mg) was mixed with acetic acid (1 ml) and 33% HBr/acetic acid (0.6 ml). The reaction was stirred at RT for 1 hour and diluted with EtOAc/H2O then basified with Na2CO3. The organic layer was dried, evaporated and purified with silica gel column to give the titled product. Mass: (M+1), 444
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product of Example 1 (100 mg) was mixed with Pd/C (10%, 40 mg) in EtOH (30 ml) and hydrogenated at 50 psi for 12 hours. The reaction was filtered through Celite and evaporated to give the titled product. Mass: (M+1), 444
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucitanib
Reactant of Route 2
Lucitanib
Reactant of Route 3
Reactant of Route 3
Lucitanib
Reactant of Route 4
Reactant of Route 4
Lucitanib
Reactant of Route 5
Reactant of Route 5
Lucitanib
Reactant of Route 6
Reactant of Route 6
Lucitanib

Q & A

Q1: What are the primary molecular targets of Lucitanib?

A: Lucitanib exhibits potent inhibitory activity against multiple tyrosine kinase receptors. Its primary targets include fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β). [, , ]

Q2: How does Lucitanib affect tumor growth and angiogenesis?

A: Lucitanib disrupts critical signaling pathways involved in tumor development and progression. By inhibiting VEGFRs, it effectively blocks angiogenesis, depriving tumors of the necessary blood supply for growth and metastasis. [, , ] Additionally, inhibition of FGFRs, particularly FGFR1, disrupts signaling cascades crucial for tumor cell proliferation, survival, and potentially resistance to endocrine therapies in certain cancers. [, , ]

Q3: Does Lucitanib demonstrate activity in tumors harboring specific genetic alterations?

A: Research indicates that Lucitanib demonstrates significant activity in tumors with fibroblast growth factor (FGF) pathway aberrations, particularly FGFR1 amplification and potentially FGF3/4/19 amplification (located on chromosome 11q). [, , ] These aberrations are observed in a subset of cancers, including breast and lung cancers. [, , ]

Q4: Does Lucitanib exhibit immunomodulatory effects within the tumor microenvironment?

A: Preclinical studies in syngeneic mouse models reveal that Lucitanib possesses immunomodulatory properties. Treatment led to an increase in CD3+, CD8+, and CD4+ T cells within the spleen, suggesting an enhancement of the adaptive immune response. [] Conversely, a decrease in dendritic cells and monocyte-derived suppressor cells was also observed, indicating a potential modulation of the immunosuppressive tumor microenvironment. []

Q5: Is there evidence that Lucitanib’s antitumor activity involves more than just VEGFR2 inhibition?

A: While Lucitanib potently inhibits VEGFR2, studies suggest that its antitumor activity is not solely dependent on this mechanism. Researchers observed that specific VEGFR2 inhibitors did not fully recapitulate the pharmacodynamic and antitumor effects of Lucitanib in certain tumor models. [] This suggests that the combined inhibition of multiple tyrosine kinases, including FGFRs and PDGFRs, contributes to its overall efficacy. []

Q6: What is the molecular formula and weight of Lucitanib?

A6: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data of Lucitanib. Further investigation in chemical databases or publications focusing on its chemical synthesis would be required to obtain this information.

Q7: How is Lucitanib administered, and what is its pharmacokinetic profile?

A: Lucitanib is administered orally. [, , ] It exhibits a favorable pharmacokinetic profile with a half-life of 31-40 hours, making it suitable for once-daily dosing. [] Lucitanib concentrations in tumor tissue are higher than in plasma, indicating good tumor penetration. []

Q8: Does body weight influence Lucitanib pharmacokinetics?

A: Yes, body weight has been identified as a significant covariate influencing Lucitanib clearance and volume of distribution. [] This suggests that dose adjustments based on body weight might be necessary to optimize efficacy and minimize variability in drug exposure. []

Q9: What in vitro models have been used to study Lucitanib activity?

A: Researchers have utilized a variety of cancer cell lines to investigate Lucitanib's effects in vitro, including lung cancer, [] bladder cancer, [] breast cancer, [, , , , , , ] and endometrial cancer cells. [] These studies have assessed Lucitanib's impact on cell viability, proliferation, and downstream signaling pathways.

Q10: Is there preclinical evidence supporting the use of Lucitanib in combination therapies?

A: Yes, preclinical studies demonstrate enhanced antitumor effects when Lucitanib is combined with other anticancer agents. Combinations with immune checkpoint inhibitors, such as anti-PD-1, resulted in increased T-cell infiltration into the tumor microenvironment and improved efficacy in several models. [] Moreover, combining Lucitanib with PI3K/Akt/mTOR inhibitors exhibited synergistic effects in FGFR-dependent breast cancer models, highlighting the potential for combination therapies. []

Q11: Has the efficacy of Lucitanib been evaluated in clinical trials?

A: Yes, Lucitanib has been evaluated in several clinical trials involving patients with advanced solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have explored various dosing regimens and combinations with other therapies.

Q12: What are the potential mechanisms of resistance to Lucitanib?

A: While clinical data is still emerging, preclinical studies suggest that several mechanisms might contribute to Lucitanib resistance. One key mechanism involves mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue. [] These mutations can hinder drug binding and reduce its inhibitory activity. []

Q13: Can FGFR1 amplification contribute to resistance to other therapies in ER+ breast cancer?

A: Research suggests that FGFR1 amplification may play a role in resistance to endocrine therapies and CDK4/6 inhibitors in ER+ breast cancer. [, ] This highlights the potential need for combination therapies targeting both FGFR1 and ER signaling in this subset of patients. [, ]

Q14: What are the common adverse events associated with Lucitanib treatment?

A: Clinical trials have identified hypertension as a common side effect of Lucitanib, likely related to its inhibition of VEGFRs. [, , ] Other frequently reported adverse events include asthenia, proteinuria, nausea, hypothyroidism, and headache. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。